Bis(6-hydroxyhexyl)disulfide
Overview
Description
Bis(6-hydroxyhexyl)disulfide is an organic compound with the molecular formula C12H26O2S2. It is characterized by the presence of two hydroxyl groups and a disulfide bond, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(6-hydroxyhexyl)disulfide can be synthesized through the oxidation of 6-mercaptohexanol. The reaction typically involves the use of mild oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Esters and ethers.
Scientific Research Applications
Bis(6-hydroxyhexyl)disulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential in drug delivery systems and as a stabilizing agent for therapeutic proteins.
Industry: Utilized in the production of polymers and as a cross-linking agent in various materials
Mechanism of Action
The mechanism of action of bis(6-hydroxyhexyl)disulfide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, leading to the formation of disulfide linkages. These interactions are crucial in maintaining the structural integrity and function of proteins .
Comparison with Similar Compounds
- Bis(5-carboxypentyl)disulfide
- Bis(2-bromoisobutyl)disulfide
- Bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide
Comparison: Bis(6-hydroxyhexyl)disulfide is unique due to its hydroxyl functional groups, which provide additional sites for chemical modification and enhance its solubility in aqueous environments. This makes it particularly useful in biological and medical applications compared to other disulfides that may lack these functional groups .
Properties
IUPAC Name |
6-(6-hydroxyhexyldisulfanyl)hexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2S2/c13-9-5-1-3-7-11-15-16-12-8-4-2-6-10-14/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKCPHUCATZKGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCSSCCCCCCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445818 | |
Record name | BIS(6-HYDROXYHEXYL)DISULFIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80901-86-6 | |
Record name | BIS(6-HYDROXYHEXYL)DISULFIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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